molecular formula C10H12O8 B8641430 (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

Cat. No.: B8641430
M. Wt: 260.20 g/mol
InChI Key: LCSKNASZPVZHEG-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is a biodegradable and biocompatible copolymer composed of L-lactide and glycolide monomers. It is widely used in the biomedical field due to its excellent properties, such as biodegradability, biocompatibility, and mechanical strength. This copolymer is particularly valuable in applications like drug delivery systems, tissue engineering, and surgical sutures .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is typically synthesized through ring-opening polymerization of L-lactide and glycolide. This process involves the use of catalysts such as stannous octoate and reaction conditions that include temperatures ranging from 100°C to 200°C . The ratio of L-lactide to glycolide can be adjusted to tailor the copolymer’s properties, such as degradation rate and mechanical strength .

Industrial Production Methods: In industrial settings, the production of this compound involves bulk ring-opening polymerization. This method allows for the efficient production of copolymers with controlled molecular weights and compositions. The process is scalable and can produce large quantities of the copolymer for various applications .

Chemical Reactions Analysis

Types of Reactions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione primarily undergoes hydrolytic degradation, where water molecules break down the polymer chains into lactic acid and glycolic acid . This degradation process is influenced by factors such as the copolymer’s composition, molecular weight, and environmental conditions.

Common Reagents and Conditions: The hydrolytic degradation of this compound typically occurs under physiological conditions, such as in the presence of body fluids at 37°C. Enzymes like esterases can also catalyze the degradation process .

Major Products Formed: The primary products of the hydrolytic degradation of this compound are lactic acid and glycolic acid. These products are naturally metabolized by the body, making the copolymer highly biocompatible .

Scientific Research Applications

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model system for studying polymer degradation and drug release kinetics. Its well-defined structure and predictable degradation behavior make it an ideal candidate for such studies .

Biology: In biological research, this compound is employed in the development of biodegradable scaffolds for tissue engineering. These scaffolds provide a temporary structure for cell attachment and growth, eventually degrading to leave behind newly formed tissue .

Medicine: In the medical field, this compound is widely used in drug delivery systems. It can be formulated into microspheres, nanoparticles, and implants that provide controlled release of therapeutic agents over extended periods . Additionally, it is used in surgical sutures and implants due to its biocompatibility and biodegradability .

Industry: In industrial applications, this compound is used in the production of biodegradable packaging materials and agricultural films. Its environmentally friendly properties make it an attractive alternative to traditional plastics .

Mechanism of Action

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is often compared with other biodegradable polymers such as poly(lactic acid) and poly(glycolic acid).

Poly(lactic acid): Poly(lactic acid) is a homopolymer of lactic acid and is known for its high mechanical strength and slow degradation rate. its hydrophobic nature can limit its applications in certain biomedical fields .

Poly(glycolic acid): Poly(glycolic acid) is a homopolymer of glycolic acid and is characterized by its rapid degradation rate and high crystallinity. It is commonly used in surgical sutures but may degrade too quickly for some applications .

Uniqueness of this compound: this compound combines the properties of both poly(lactic acid) and poly(glycolic acid), offering a balance between mechanical strength and degradation rate. This makes it highly versatile and suitable for a wide range of applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O8

Molecular Weight

260.20 g/mol

IUPAC Name

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

InChI

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2/t3-,4-;/m0./s1

InChI Key

LCSKNASZPVZHEG-MMALYQPHSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@H](C(=O)O1)C.C1C(=O)OCC(=O)O1

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1

Related CAS

30846-39-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.